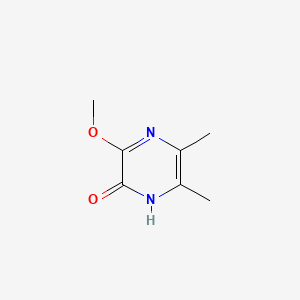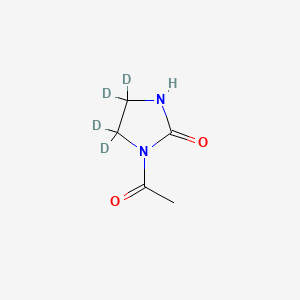
Ebastine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
エバстин-d5は、第2世代ヒスタミンH1受容体拮抗薬であるエバスティンの重水素標識バージョンです。この化合物は主に、エバスティンの薬物動態と代謝プロファイルを研究するために科学研究で使用されます。 重水素標識は、薬理学的特性を変えることなく、さまざまな生化学的プロセスにおける化合物の追跡に役立ちます .
科学的研究の応用
Ebastine-d5 is widely used in scientific research, including:
Chemistry: Used as a tracer in studying the chemical properties and reactions of Ebastine.
Biology: Helps in understanding the metabolic pathways and biological effects of Ebastine.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of Ebastine.
Industry: Employed in the development of new formulations and drug delivery systems.
作用機序
エバстин-d5は、エバстинと同様に、ヒスタミンH1受容体を拮抗することにより作用を発揮します。この作用は、ヒスタミンが受容体に結合するのを防ぎ、アレルギー反応を抑制します。重水素標識は作用機序を変化させませんが、生物系における化合物の詳細な追跡を可能にします。 分子標的にはヒスタミンH1受容体があり、関連する経路はヒスタミン誘発シグナル伝達の阻害に関連しています .
類似の化合物との比較
類似の化合物
エバстин: エバстин-d5の非重水素化バージョン。
ロラタジン: 別の第2世代ヒスタミンH1受容体拮抗薬。
セチリジン: 同様の薬理学的特性を持つ、広く使用されている抗ヒスタミン薬。
独自性
エバстин-d5は、薬物動態および代謝研究で正確な追跡を可能にする重水素標識のために独自です。 この特徴は、他の類似の化合物とは異なり、生物系におけるエバスティンの挙動に関する貴重な洞察を提供します .
他に質問がある場合や、詳細が必要な場合は、お気軽にお問い合わせください!
Safety and Hazards
生化学分析
Biochemical Properties
Ebastine-d5, like its parent compound Ebastine, is involved in biochemical reactions related to the histamine H1 receptor. It is formed from carebastine by the cytochrome P450 (CYP) isoform CYP3A4 . Ebastine binds to histamine H1 receptors with an IC50 value of 45 nM . It is selective for histamine H1 receptors over α1-adrenergic and muscarinic M1 and M2 receptors .
Cellular Effects
This compound, through its parent compound Ebastine, has been shown to have effects on various types of cells and cellular processes. For instance, Ebastine inhibits T cell proliferation and the production of IL-4 and IL-5 in isolated human T cells . It also reduces phytohemagglutinin-induced T cell migration and decreases LPS-induced IL-6 and TNF-α production by macrophages isolated from peripheral blood mononuclear cells (PBMCs) .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the histamine H1 receptor. As a histamine H1 receptor antagonist, it blocks the action of histamine, a compound released by cells in response to allergic and inflammatory reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the pharmacokinetics of Ebastine were not modified by renal impairment . No apparent accumulation of Ebastine and carebastine occurred, and steady-state concentrations of Ebastine and carebastine were predictable from single-dose pharmacokinetics for both healthy subjects and patients with renal impairment .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, Ebastine inhibits histamine-induced and allergen-induced bronchospasm in guinea pigs . The ED50 values were 115 and 334 µg/kg, respectively .
Metabolic Pathways
This compound is involved in metabolic pathways primarily through its conversion from carebastine by the cytochrome P450 (CYP) isoform CYP3A4 . Both CYP2J2 and CYP3A play important roles in Ebastine sequential metabolism .
準備方法
合成ルートと反応条件
エバстин-d5の合成には、エバстин分子への重水素原子の組み込みが含まれます。これは通常、水素-重水素交換反応によって達成されます。このプロセスは、エバスティンの合成から始まり、制御された条件下で重水素化試薬を使用して重水素を導入します。反応条件には、交換を促進するために、重水素化溶媒と触媒を使用することがよくあります。
工業生産方法
エバстин-d5の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、重水素標識の純度と一貫性を確保するための厳格な品質管理対策が含まれます。 生産は、重水素化化合物を扱うことができる専門施設で行われ、最終製品が研究目的の必要な仕様を満たしていることを保証します .
化学反応の分析
反応の種類
エバстин-d5は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、エバстин-d5を対応するN-酸化誘導体に変換することができます。
還元: 還元反応は、エバстин-d5の代謝経路を研究するために使用できます。
置換: 特に求核置換反応である置換反応は、エバстин-d5分子を修飾して、その構造活性相関を研究することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 適切な条件下で、アジ化ナトリウムまたはシアン化カリウムなどの求核試薬が使用されます。
主な生成物
これらの反応から生成される主な生成物には、エバстин-d5のさまざまな誘導体があり、これらは薬理学的および代謝的特性を研究するために使用されます .
科学研究への応用
エバстин-d5は、以下を含む科学研究で広く使用されています。
化学: エバスティンの化学的性質と反応を研究する際にトレーサーとして使用されます。
生物学: エバスティンの代謝経路と生物学的効果を理解するのに役立ちます。
医学: エバスティンの吸収、分布、代謝、排泄を評価するために薬物動態研究で使用されます。
類似化合物との比較
Similar Compounds
Ebastine: The non-deuterated version of Ebastine-d5.
Loratadine: Another second-generation histamine H1 receptor antagonist.
Cetirizine: A widely used antihistamine with similar pharmacological properties.
Uniqueness
Ebastine-d5 is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. This feature distinguishes it from other similar compounds, providing valuable insights into the behavior of Ebastine in biological systems .
If you have any more questions or need further details, feel free to ask!
特性
IUPAC Name |
1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJALKDDGIKVBE-UAVBZTRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

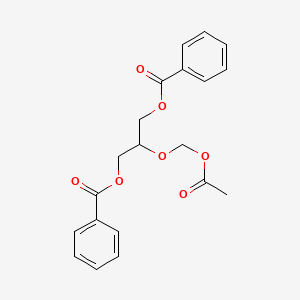

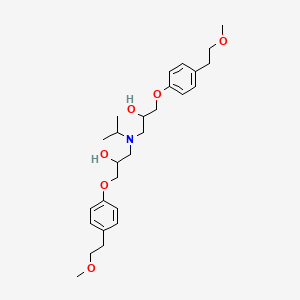
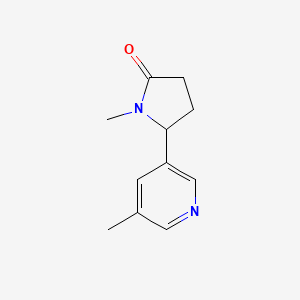
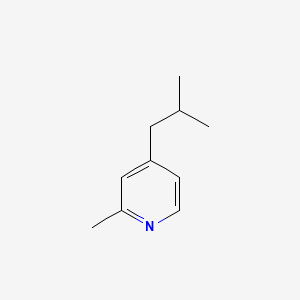
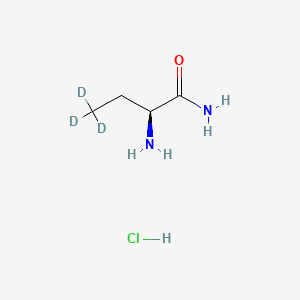

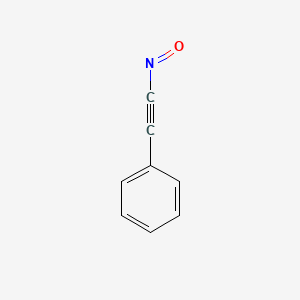
![(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B563352.png)

